molecular formula C13H27N3O2 B1276261 1-Boc-4-(4-aminobutyl)piperazine CAS No. 745048-07-1

1-Boc-4-(4-aminobutyl)piperazine

Cat. No. B1276261
CAS RN: 745048-07-1
M. Wt: 257.37 g/mol
InChI Key: ZVLALOSAKAKWTC-UHFFFAOYSA-N
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Description

“1-Boc-4-(4-aminobutyl)piperazine” is an important organic intermediate . It can be used in agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “1-Boc-4-(4-aminobutyl)piperazine” is C13H27N3O2 . The IUPAC name is tert-butyl N-(4-piperazin-1-ylbutyl)carbamate . The canonical SMILES is CC©©OC(=O)NCCCCN1CCNCC1 .


Chemical Reactions Analysis

The compound is part of the piperazine class of compounds, which are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Numerous methods have been reported for the synthesis of substituted piperazines .


Physical And Chemical Properties Analysis

The molecular weight of “1-Boc-4-(4-aminobutyl)piperazine” is 257.37200 . It has a density of 1.029g/cm3 . The boiling point is 353.8ºC at 760 mmHg . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 7 rotatable bonds .

Scientific Research Applications

Drug Synthesis

1-Boc-4-(4-aminobutyl)piperazine: is a key intermediate in the synthesis of various drugs. Its piperazine moiety is a common feature in many pharmaceuticals due to its ability to improve pharmacokinetic properties like solubility and bioavailability . It’s particularly valuable in the creation of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties.

Medicinal Chemistry

In medicinal chemistry, this compound is used to develop kinase inhibitors and receptor modulators. The piperazine ring serves as a scaffold, positioning pharmacophoric groups for optimal interaction with target macromolecules . This structural feature is crucial for the development of new therapeutic agents.

Biochemistry Research

“1-Boc-4-(4-aminobutyl)piperazine” plays a significant role in biochemistry research as an organic intermediate. It’s used in the study of biochemical processes and the development of biochemical reagents . Its presence in a compound can significantly affect the molecule’s behavior in biological systems.

Organic Chemistry

In organic chemistry, this compound is utilized for its reactivity in various synthetic pathways. It’s a building block for constructing more complex molecules through reactions like Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination . These reactions are fundamental in the synthesis of a wide range of organic compounds.

Industrial Applications

While primarily used in research and development, “1-Boc-4-(4-aminobutyl)piperazine” also finds applications in industrial settings. It’s involved in the synthesis of materials that require specific chemical properties imparted by the piperazine ring . Its use is generally restricted to R&D within industrial environments.

Agrochemical Development

This compound is also an important intermediate in the development of agrochemicals. Its derivatives are explored for potential use in pesticides and fertilizers, contributing to the enhancement of agricultural productivity .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), particularly to the respiratory system .

Future Directions

As an important organic intermediate, “1-Boc-4-(4-aminobutyl)piperazine” has potential applications in various fields such as agrochemical, pharmaceutical, and dyestuff . Its future directions may include further exploration of its synthesis methods and applications in these fields.

properties

IUPAC Name

tert-butyl 4-(4-aminobutyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-5-4-6-14/h4-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLALOSAKAKWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403530
Record name 1-Boc-4-(4-aminobutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

745048-07-1
Record name 1,1-Dimethylethyl 4-(4-aminobutyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745048-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-4-(4-aminobutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Amino-butyl)-piperazine-1-carboxylic acid tert-butyl ester
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